ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine class.
Preparation Methods
The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde (in this case, 3,4-dimethoxybenzaldehyde) in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are designed to promote the formation of the desired thiazolopyrimidine structure efficiently.
Chemical Reactions Analysis
Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for its potential use in treating hyperpigmentation.
Comparison with Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the substituents on the aromatic ring.
Triazolo[4,3-a]pyrimidines: These compounds have a similar heterocyclic framework but differ in the nitrogen atom placement and overall ring structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound characterized by a thiazolo-pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N2O5S with a molecular weight of 464.53 g/mol. The structure features multiple functional groups, including methoxy groups and an ethyl substituent, which are believed to contribute to its biological activity.
Anti-inflammatory Properties
Preliminary studies have indicated that this compound exhibits significant anti-inflammatory effects. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has shown promising results as an antimicrobial agent. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in disrupting microbial cell walls and inhibiting growth. The presence of the thiazole ring is thought to enhance its interaction with microbial targets .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-component reactions that optimize yield and purity. Various reaction conditions have been explored to enhance the biological activity of the final product .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and LOX | , |
Antimicrobial | Effective against bacteria and fungi | , |
Cytotoxicity | Selective toxicity in cancer cells | , |
The compound's biological activity is hypothesized to involve specific interactions with cellular targets. For instance, it may bind to enzymes involved in inflammatory pathways or microbial metabolism. Understanding these interactions is crucial for developing more potent derivatives .
Properties
Molecular Formula |
C20H24N2O5S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3 |
InChI Key |
WPBDZYKXDKRDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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